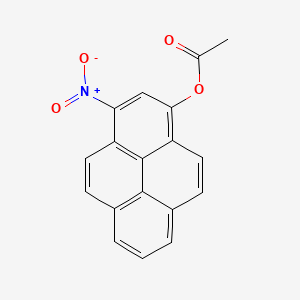
1-Nitro-3-acetoxypyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3-acetoxypyrene is a nitroaromatic compound with the molecular formula C18H11NO4 and a molecular weight of 305.2842 g/mol . This compound is part of the broader class of nitroarenes, which are known for their potent mutagenic and carcinogenic properties . Nitroarenes, including this compound, are often found in environmental pollutants such as diesel engine emissions, cigarette smoke, and airborne particles .
Méthodes De Préparation
The synthesis of 1-Nitro-3-acetoxypyrene typically involves nitration and acetylation reactions. One common method involves the nitration of pyrene to form 1-nitropyrene, followed by acetylation to introduce the acetoxy group at the 3-position. The reaction conditions often require concentrated sulfuric acid and nitric acid for nitration, followed by acetic anhydride for acetylation . Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Nitro-3-acetoxypyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like hydroxide ions. Major products formed from these reactions include 1-amino-3-acetoxypyrene and other substituted derivatives .
Applications De Recherche Scientifique
1-Nitro-3-acetoxypyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitroarenes in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Nitro-3-acetoxypyrene involves its interaction with DNA, leading to genotoxic effects. The nitro group undergoes metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
1-Nitro-3-acetoxypyrene can be compared with other nitroarenes such as:
1-Nitropyrene: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
1,3-Dinitropyrene: Contains two nitro groups, leading to higher mutagenic potential compared to this compound.
1-Nitro-3-hydroxypyrene: Similar structure but with a hydroxyl group instead of an acetoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects .
Propriétés
Numéro CAS |
99217-04-6 |
|---|---|
Formule moléculaire |
C18H11NO4 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
(3-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-15(19(21)22)13-7-5-11-3-2-4-12-6-8-14(16)18(13)17(11)12/h2-9H,1H3 |
Clé InChI |
MLXPFKTZYAVEFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
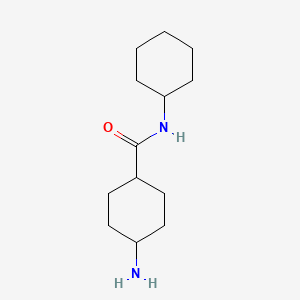
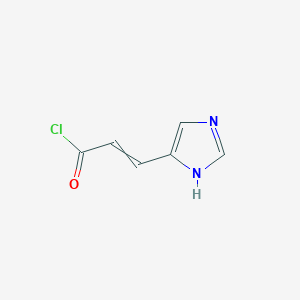
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
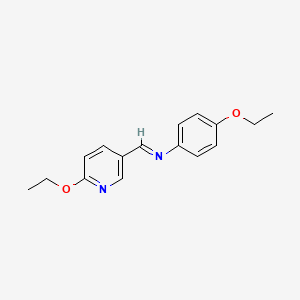
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
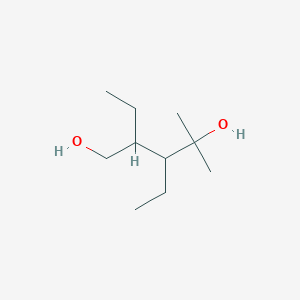
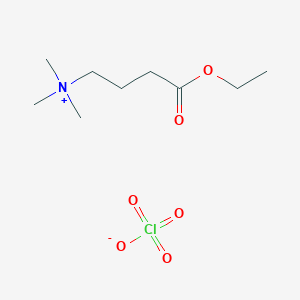
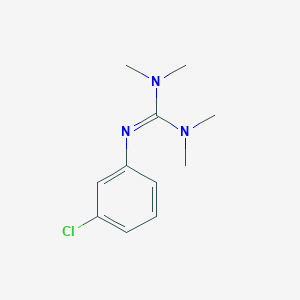

![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
